molecular formula C16H13N3O B5806946 1-Naphthalen-2-yl-3-pyridin-2-ylurea

1-Naphthalen-2-yl-3-pyridin-2-ylurea

Cat. No.: B5806946
M. Wt: 263.29 g/mol
InChI Key: OGPFUIVGUARMKB-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-3-pyridin-2-ylurea is a urea derivative featuring a naphthalene ring and a pyridine ring linked via a urea (-NH-C(=O)-NH-) backbone. Such structural attributes make this compound a candidate for applications in medicinal chemistry, materials science, or catalysis.

Properties

IUPAC Name

1-naphthalen-2-yl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-15-7-3-4-10-17-15)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPFUIVGUARMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-yl-3-pyridin-2-ylurea typically involves the reaction of 1-naphthylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters could enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-yl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Analogs of Urea Derivatives

(a) 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (INF271)
  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Substituents : Naphthalen-2-yl and 2-methoxyphenyl groups.
  • Key Differences: The pyridin-2-yl group in the target compound is replaced by a methoxyphenyl group.
  • Applications : INF271 (aliases: MIT 9952-29) is referenced as a probe or drug candidate, suggesting bioactivity in kinase inhibition or other therapeutic pathways .
(b) 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea
  • Molecular Formula: Not explicitly provided, but structural analysis indicates a urea core with benzylpyrrolidine and diphenyl substituents.
  • The benzylpyrrolidine group introduces conformational flexibility.
  • Applications : Likely explored for CNS-targeted activity due to the pyrrolidine moiety, which is common in neuroactive compounds .

Non-Urea Derivatives with Shared Substituents

(a) 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
  • Molecular Formula: C₁₈H₁₃NO (inferred from ).
  • Structure: A chalcone-like enone system with naphthalene and pyridine groups.
  • Key Differences : The urea backbone is replaced by an α,β-unsaturated ketone. This structure may exhibit distinct reactivity (e.g., Michael addition) and photophysical properties due to conjugation.
  • Synthesis : Prepared via catalytic methods using Fe₂O₃@SiO₂/In₂O₃, highlighting the utility of transition-metal catalysts in constructing such hybrids .
(b) 2-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
  • Molecular Formula: C₁₅H₁₃NO.
  • Structure: A partially hydrogenated naphthalenone fused with a pyridine ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1-Naphthalen-2-yl-3-pyridin-2-ylurea C₁₆H₁₃N₃O 263.30 g/mol Naphthalen-2-yl, pyridin-2-yl Potential kinase inhibitor, H-bonding
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea C₁₈H₁₆N₂O₂ 292.33 g/mol Naphthalen-2-yl, 2-methoxyphenyl Probe compound (INF271)
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one C₁₈H₁₃NO 259.30 g/mol Naphthalene, pyridine, enone Catalytic synthesis, conjugation-based reactivity
2-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one C₁₅H₁₃NO 223.27 g/mol Pyridin-3-yl, dihydronaphthalenone Enhanced solubility, reduced aromaticity

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